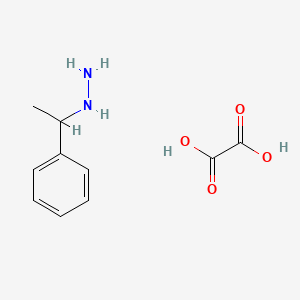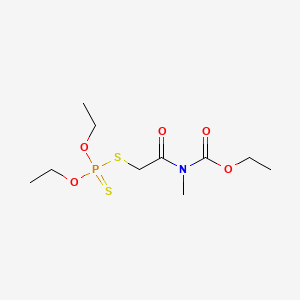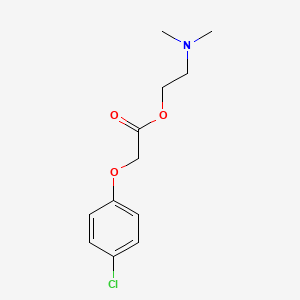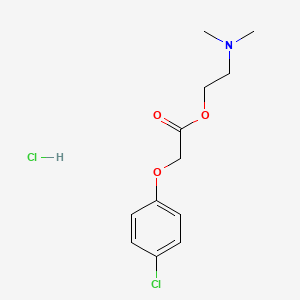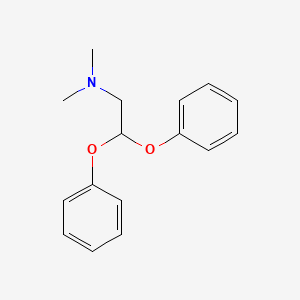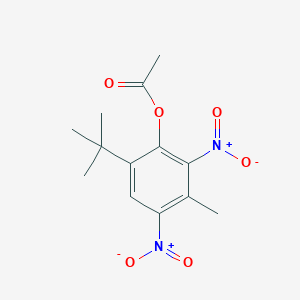
Menaquinona
Descripción general
Descripción
Menatetrenone, also known as menaquinone-4, is a form of vitamin K2. It is a fat-soluble vitamin that plays a crucial role in bone health and blood coagulation. Menatetrenone is particularly noted for its ability to activate proteins involved in bone mineralization and calcium metabolism, making it a valuable compound in the treatment of osteoporosis and other bone-related disorders .
Mecanismo De Acción
Target of Action
Menatetrenone, also known as vitamin K2, primarily targets osteocalcin, a protein secreted by osteoblasts in the bone . Osteocalcin plays a crucial role in bone mineralization and calcium ion homeostasis .
Mode of Action
Menatetrenone acts by decreasing the ratio of undercarboxylated osteocalcin to osteocalcin (ucOC/OC) . Undercarboxylated osteocalcin is inactive and unable to bind to calcium, thus reducing its ability to contribute to bone mineralization . By decreasing the ucOC/OC ratio, menatetrenone enhances the carboxylation of osteocalcin, thereby increasing its activity and promoting bone mineralization .
Biochemical Pathways
Menatetrenone is involved in the gamma-carboxylation of osteocalcin . This process is crucial for the binding of osteocalcin to hydroxyapatite, the mineral component of bone . Therefore, menatetrenone indirectly affects the bone mineralization pathway, leading to stronger bones .
Pharmacokinetics
As a form of vitamin k2, it is known to be absorbed more readily and is more bioavailable compared to vitamin k1 .
Result of Action
Menatetrenone has been shown to improve lumbar bone mineral density (BMD), indicating its role in enhancing bone health . It also has potential antineoplastic effects against several cancer cell lines, including hepatocellular carcinoma cells .
Aplicaciones Científicas De Investigación
Menatetrenone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of quinones and their derivatives.
Biology: Investigated for its role in cellular processes, including apoptosis and cell signaling.
Medicine: Extensively studied for its therapeutic potential in treating osteoporosis, cardiovascular diseases, and certain cancers.
Análisis Bioquímico
Biochemical Properties
Menatetrenone plays a crucial role in biochemical reactions, particularly in the γ-carboxylation of vitamin K-dependent proteins. This process is essential for the activation of proteins such as osteocalcin, which is important for bone maturation and quality . Menatetrenone interacts with enzymes like γ-glutamyl carboxylase, which catalyzes the carboxylation of glutamic acid residues in vitamin K-dependent proteins . Additionally, menatetrenone has been shown to up-regulate fibronectin protein expression in bone marrow mesenchymal stromal/stem cells without affecting their proliferation and differentiation capabilities .
Cellular Effects
Menatetrenone has significant effects on various types of cells and cellular processes. It facilitates hematopoietic cell generation in a manner dependent on human bone marrow mesenchymal stromal/stem cells . Menatetrenone treatment enhances the generation of the CD34+ cell population in co-cultures through the acceleration of the cell cycle . This effect is associated with cell–cell interactions mediated by VLA-4 and fibronectin . Additionally, menatetrenone has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects in osteoporosis and cytopenia .
Molecular Mechanism
The molecular mechanism of menatetrenone involves its role in the γ-carboxylation of vitamin K-dependent proteins. Menatetrenone binds to the enzyme γ-glutamyl carboxylase, facilitating the carboxylation of glutamic acid residues in target proteins . This post-translational modification is crucial for the activation of proteins like osteocalcin, which play a vital role in bone health . Menatetrenone also interacts with other biomolecules, such as fibronectin, enhancing its expression in bone marrow mesenchymal stromal/stem cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of menatetrenone have been observed to change over time. Menatetrenone significantly decreases the ratio of undercarboxylated osteocalcin to osteocalcin (ucOC/OC) and improves lumbar bone mineral density (BMD) compared with placebo . Its benefit in fracture risk control remains uncertain . Long-term studies have shown that menatetrenone treatment can sustain bone health and prevent fractures in osteoporotic patients .
Dosage Effects in Animal Models
The effects of menatetrenone vary with different dosages in animal models. Studies have shown that menatetrenone is more effective than placebo in improving lumbar bone mineral density (BMD) and decreasing the ratio of undercarboxylated osteocalcin to osteocalcin (ucOC/OC) . Higher doses of menatetrenone have been associated with an increased incidence of adverse events and adverse drug reactions . It is important to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
Menatetrenone is involved in several metabolic pathways, including the conversion of vitamin K1 to vitamin K2 (MK-4) in the body . This conversion occurs in the testes, pancreas, and arterial walls . Menatetrenone also interacts with enzymes such as γ-glutamyl carboxylase, which catalyzes the carboxylation of vitamin K-dependent proteins . These interactions are essential for the activation of proteins involved in bone health and other physiological processes.
Transport and Distribution
Menatetrenone is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to up-regulate fibronectin protein expression in bone marrow mesenchymal stromal/stem cells, enhancing their hematopoiesis-supportive capability . Menatetrenone’s localization and accumulation within specific tissues contribute to its therapeutic effects in osteoporosis and cytopenia .
Subcellular Localization
The subcellular localization of menatetrenone is crucial for its activity and function. Menatetrenone is involved in the γ-carboxylation of vitamin K-dependent proteins, which occurs in the endoplasmic reticulum . This localization is essential for the activation of proteins like osteocalcin, which play a vital role in bone health . Additionally, menatetrenone’s interaction with fibronectin in bone marrow mesenchymal stromal/stem cells enhances its hematopoiesis-supportive capability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Menatetrenone can be synthesized through several methods. One common approach involves the condensation of menadione (vitamin K3) with isoprenyl units. The reaction typically requires a catalyst and occurs under controlled temperature and pressure conditions. The final product is purified through crystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, menatetrenone is often produced through microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are used to convert simple substrates into menatetrenone. The fermentation process is optimized for yield and purity, and the product is extracted and purified using solvent extraction and chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Menatetrenone undergoes various chemical reactions, including:
Oxidation: Menatetrenone can be oxidized to form menadione, a precursor for other vitamin K derivatives.
Reduction: Reduction of menatetrenone can yield dihydromenaquinone, which has different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids as catalysts.
Major Products:
Oxidation: Menadione
Reduction: Dihydromenaquinone
Substitution: Various menatetrenone derivatives with modified side chains.
Comparación Con Compuestos Similares
Menatetrenone is part of the menaquinone family, which includes several forms of vitamin K2 (MK-4 to MK-13). Compared to other menaquinones, menatetrenone (MK-4) has a shorter half-life but is more effective at activating proteins related to bone health. Other similar compounds include:
Menaquinone-7 (MK-7): Has a longer half-life and is more effective in maintaining cardiovascular health.
Menaquinone-9 (MK-9): Known for its role in bone and cardiovascular health but less studied compared to MK-4 and MK-7.
Menatetrenone’s unique ability to influence gene expression related to bone metabolism and its shorter half-life make it particularly suitable for targeted therapeutic applications in bone health .
Propiedades
IUPAC Name |
2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHGMERMDICWDU-GHDNBGIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048969 | |
| Record name | Menatetrenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863-61-6, 6041-00-5, 11032-49-8 | |
| Record name | Menaquinone 4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menatetrenone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000863616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kefton-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006041005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menatetrenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12148 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Menatetrenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vitamin K2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENATETRENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Y876D139 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Menatetrenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



